Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate
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Overview
Description
Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester group attached to a methoxy group, which is further substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-bromo-5-fluorobenzyl bromide.
Esterification: 4-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Substitution Reaction: Methyl 4-hydroxybenzoate is then reacted with 2-bromo-5-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromo-5-fluorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the 2-bromo-5-fluorophenyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but with different positioning of the bromo and fluoro groups.
Uniqueness
Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate is unique due to the specific substitution pattern of the bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
833484-77-8 |
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Molecular Formula |
C15H12BrFO3 |
Molecular Weight |
339.16 g/mol |
IUPAC Name |
methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)10-2-5-13(6-3-10)20-9-11-8-12(17)4-7-14(11)16/h2-8H,9H2,1H3 |
InChI Key |
AMSTZESWRNZYRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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